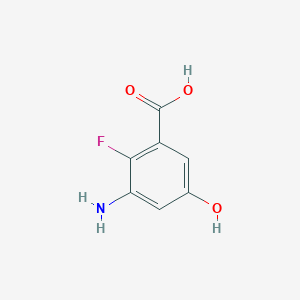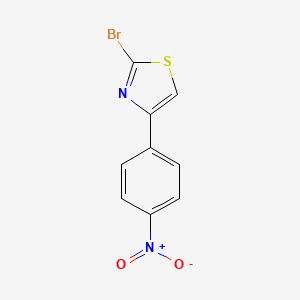
2-溴-4-(4-硝基苯基)噻唑
描述
“2-Bromo-4-(4-nitrophenyl)thiazole” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of 2,4-disubstituted thiazole derivatives, which includes “2-Bromo-4-(4-nitrophenyl)thiazole”, has been reported in several studies . The synthesis process typically involves the reaction of 2-bromothiazol-4-amine with other reagents . The exact synthesis process can vary depending on the specific substituents used .Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(4-nitrophenyl)thiazole” is characterized by a thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is substituted at the 2nd and 4th positions . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .科学研究应用
抗肿瘤活性
噻唑衍生物因其潜在的抗肿瘤特性而受到研究。 例如,某些噻唑化合物已显示出对人肿瘤细胞系的细胞毒性,这可能使它们在癌症治疗药物开发中具有价值 .
DNA 相互作用
一些噻唑可以与 DNA 结合并与拓扑异构酶 II 相互作用,导致 DNA 双链断裂和细胞死亡。 这种机制在研究新型化疗药物中至关重要 .
抗菌活性
已经努力合成噻唑衍生物来对抗抗菌素耐药性。 这些化合物可能在开发针对耐药病原体具有独特作用机制的新型抗菌剂方面发挥作用 .
分子建模
噻唑衍生物也用于分子建模以研究它们与生物靶标的相互作用。 这有助于理解它们的药理活性并优化它们的结构以提高疗效 .
合成方法
噻唑化合物的合成,包括各种衍生物,是一个活跃的研究领域。 开发新的合成方法可以导致更有效的生产和具有潜在医学应用的新化合物 .
耐药性
作用机制
Target of Action
The primary targets of 2-Bromo-4-(4-nitrophenyl)thiazole are various bacterial and fungal species . Thiazoles, the class of compounds to which 2-Bromo-4-(4-nitrophenyl)thiazole belongs, have been found to exhibit diverse biological activities, including antimicrobial and antifungal effects .
Mode of Action
2-Bromo-4-(4-nitrophenyl)thiazole interacts with its targets by blocking the biosynthesis of certain bacterial lipids . This interaction results in the inhibition of bacterial growth, thereby exerting its antimicrobial effect .
Biochemical Pathways
Upon entering physiological systems, 2-Bromo-4-(4-nitrophenyl)thiazole may activate or inhibit various biochemical pathways and enzymes .
Pharmacokinetics
Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the bioavailability of 2-Bromo-4-(4-nitrophenyl)thiazole.
Result of Action
The molecular and cellular effects of 2-Bromo-4-(4-nitrophenyl)thiazole’s action include the inhibition of bacterial growth, resulting from the disruption of lipid biosynthesis . This leads to the compound’s antimicrobial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-(4-nitrophenyl)thiazole. For instance, the solubility of the compound in various media can affect its distribution and absorption in the body . .
生化分析
Biochemical Properties
2-Bromo-4-(4-nitrophenyl)thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including 2-Bromo-4-(4-nitrophenyl)thiazole, have been shown to inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial properties . Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially altering their function and leading to various biological effects .
Cellular Effects
The effects of 2-Bromo-4-(4-nitrophenyl)thiazole on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation . Furthermore, 2-Bromo-4-(4-nitrophenyl)thiazole can affect the expression of genes involved in cell cycle regulation, leading to altered cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Bromo-4-(4-nitrophenyl)thiazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, thiazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-Bromo-4-(4-nitrophenyl)thiazole can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under specific conditions, maintaining their biological activity over extended periods . Degradation products of 2-Bromo-4-(4-nitrophenyl)thiazole may also exhibit biological activity, potentially leading to different effects over time .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-(4-nitrophenyl)thiazole vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-Bromo-4-(4-nitrophenyl)thiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For example, thiazole derivatives can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic processes can influence the compound’s biological activity and overall efficacy .
Transport and Distribution
The transport and distribution of 2-Bromo-4-(4-nitrophenyl)thiazole within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 2-Bromo-4-(4-nitrophenyl)thiazole in specific tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of 2-Bromo-4-(4-nitrophenyl)thiazole is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, thiazole derivatives have been shown to localize in the nucleus, where they can interact with DNA and transcription factors, influencing gene expression .
属性
IUPAC Name |
2-bromo-4-(4-nitrophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2S/c10-9-11-8(5-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPIOCWAPFGAHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

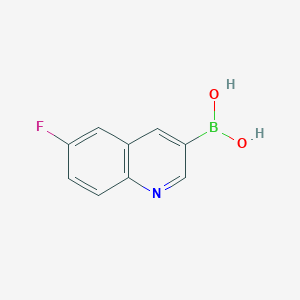
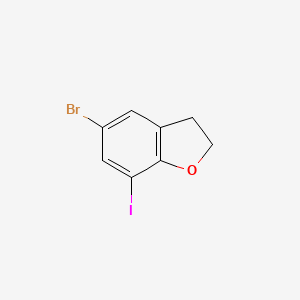
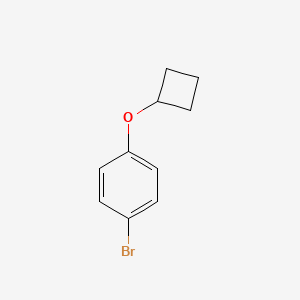
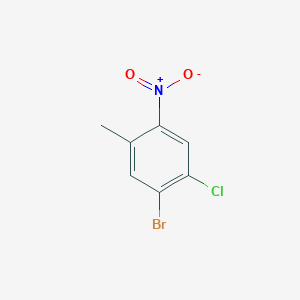
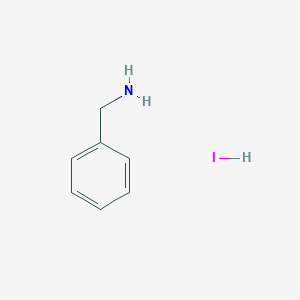
![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1376420.png)
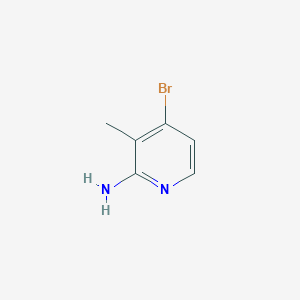

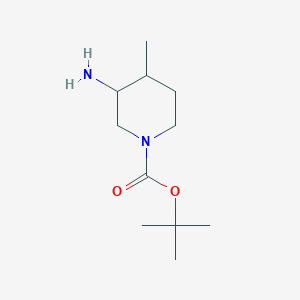
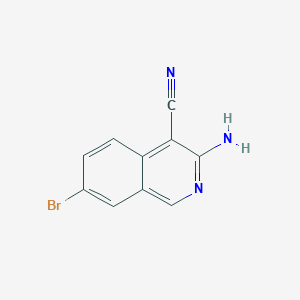
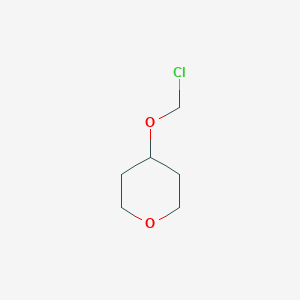
![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376429.png)
